N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine
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Overview
Description
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group attached to an oxopropyl chain, which is further linked to the amino acid L-methionine. The presence of the bromophenyl group imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine typically involves a multi-step process. One common method includes the following steps:
Oxopropylation: The attachment of an oxopropyl group to the bromophenyl compound.
Coupling with L-methionine: The final step involves coupling the bromophenyl-oxopropyl intermediate with L-methionine under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form bromophenyl ketones.
Reduction: The oxopropyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Bromophenyl ketones.
Reduction: Bromophenyl alcohols.
Substitution: Various substituted bromophenyl derivatives.
Scientific Research Applications
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the oxopropyl chain and L-methionine moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine can be compared with similar compounds such as:
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine: Similar structure but with valine instead of methionine.
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-threonine: Similar structure but with threonine instead of methionine.
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-leucine: Similar structure but with leucine instead of methionine.
Properties
CAS No. |
828250-24-4 |
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Molecular Formula |
C14H18BrNO3S |
Molecular Weight |
360.27 g/mol |
IUPAC Name |
(2S)-2-[[3-(4-bromophenyl)-3-oxopropyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C14H18BrNO3S/c1-20-9-7-12(14(18)19)16-8-6-13(17)10-2-4-11(15)5-3-10/h2-5,12,16H,6-9H2,1H3,(H,18,19)/t12-/m0/s1 |
InChI Key |
TYYJZLNWCCLPOH-LBPRGKRZSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NCCC(=O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CSCCC(C(=O)O)NCCC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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